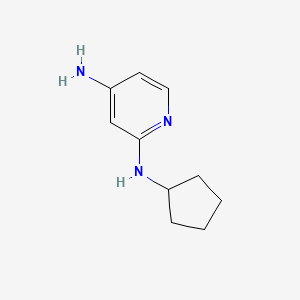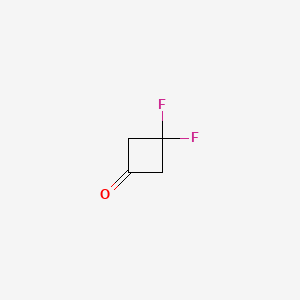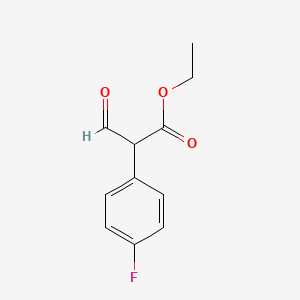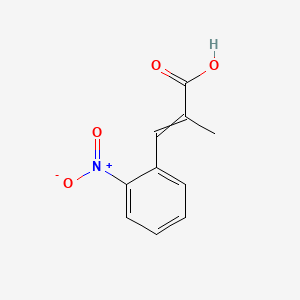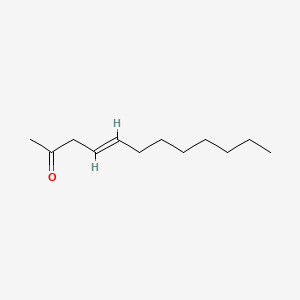
(E)-dodec-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-dodec-4-en-2-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the family of alkenones, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
(E)-dodec-4-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
Target of Action
Linderone primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of pro-inflammatory prostaglandins .
Mode of Action
Linderone interacts with its targets by suppressing their activity. It inhibits the lipopolysaccharide (LPS)-induced activation of iNOS and COX-2, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 .
Biochemical Pathways
Linderone affects the NF-κB and Nrf2 pathways . It inhibits the LPS-induced activation of p65 nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, it activates the translocation of nuclear factor E2-related factor 2 (Nrf2), which induces the expression of heme oxygenase-1, a cytoprotective enzyme .
Result of Action
Linderone’s suppression of iNOS and COX-2 leads to a decrease in the production of pro-inflammatory cytokines . This results in anti-inflammatory and anti-neuroinflammatory effects, which could potentially be beneficial in the treatment of neurodegenerative diseases .
Action Environment
The action of Linderone can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, can induce the activation of iNOS and COX-2, which Linderone subsequently inhibits . The specific influence of other environmental factors on Linderone’s action, efficacy, and stability requires further investigation.
Biochemische Analyse
Biochemical Properties
Linderone interacts with various enzymes and proteins in biochemical reactions. It has been found to suppress lipopolysaccharide (LPS)-induced inducible nitric oxide synthase and cyclooxygenase-2, which are key enzymes involved in inflammation . The nature of these interactions involves the inhibition of these enzymes, reducing the production of pro-inflammatory cytokines .
Cellular Effects
Linderone has significant effects on various types of cells and cellular processes. In BV2 cells, a type of microglia, Linderone has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 . This suggests that Linderone can influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of Linderone involves its interaction with key biomolecules. It inhibits the activation of p65 nuclear factor-kappa B, a protein complex that controls DNA transcription and cytokine production . Furthermore, Linderone activates the translocation of nuclear factor E2-related factor 2 and induces the expression of heme oxygenase-1 . These actions at the molecular level contribute to its antioxidant and anti-neuroinflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dodec-4-en-2-one typically involves the aldol condensation of octanal and acetone, followed by a dehydration step to form the double bond. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the selectivity and yield of the desired product. Catalysts such as zeolites or metal oxides may also be employed to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-dodec-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (E)-dodec-4-en-2-ol.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to the formation of substituted alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., HBr) are common reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-dodec-4-en-2-one: The cis-isomer of (E)-dodec-4-en-2-one, which has different physical and chemical properties.
Dodecan-2-one: A saturated analog without the double bond.
(E)-dodec-3-en-2-one: A positional isomer with the double bond at a different location.
Uniqueness
This compound is unique due to its specific configuration and the presence of both a double bond and a ketone group. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
(E)-dodec-4-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSAFZXASVXYNM-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

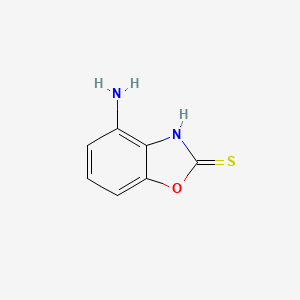
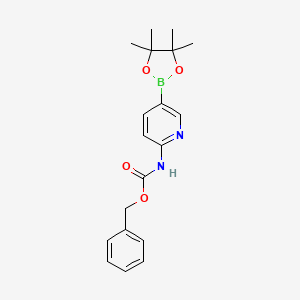

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B595547.png)

